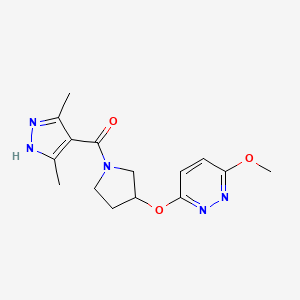
(3,5-ジメチル-1H-ピラゾール-4-イル)(3-((6-メトキシピリダジン-3-イル)オキシ)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound known for its intriguing molecular structure and potential applications in various fields. Its unique combination of pyrazole, pyridazine, and pyrrolidine rings renders it a molecule of interest for both chemical research and potential therapeutic applications.
科学的研究の応用
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of scientific research applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Medicine: : Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.
Industry: : Utilized in the synthesis of materials with specific properties for industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally involves multi-step procedures. A typical approach starts with the preparation of key intermediates:
Formation of the pyrazole ring: : This involves the cyclization of suitable precursors under conditions such as refluxing in the presence of catalysts like sodium hydroxide or acid media.
Pyrrolidine synthesis: : The pyrrolidine moiety can be synthesized using methods like reductive amination.
Final coupling: : The pyrazole and pyrrolidine intermediates are then coupled with 6-methoxypyridazine using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized using continuous flow chemistry or automated synthesis systems to enhance yield, reduce waste, and ensure reproducibility.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Introducing oxidizing agents like potassium permanganate may result in oxidative degradation or transformation of the pyrazole ring.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) could reduce the ketone functional group if present.
Substitution: : The methoxy group on the pyridazine ring may be subjected to nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: : Possible formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted derivatives, depending on the substituent introduced.
作用機序
The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, influencing the biological pathways and leading to the desired therapeutic or chemical effect.
類似化合物との比較
Similar Compounds
(3,5-dimethyl-1H-pyrazol-4-yl)(2-pyrrolidin-1-yl)ethanone
(5-methoxy-2-pyridazinyl)pyrrolidine-1-carboxylate
(4-pyridazin-3-yl)(5-methyl-1H-pyrazol-3-yl)methanone
Uniqueness
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which provides distinct reactivity patterns and binding capabilities compared to other similar compounds. This uniqueness is essential for its application in targeted chemical synthesis and potential therapeutic uses.
That wraps up the detailed exploration of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
生物活性
The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazoles are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by empirical data and relevant studies.
Chemical Structure
The compound features a pyrazole moiety linked to a pyrrolidine ring through an ether bond with a methanone functional group. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that certain pyrazole derivatives induced apoptosis in cancer cell lines, such as C6 glioma cells. The IC50 values for these compounds ranged from 5.00 to 29.85 µM, showing selective cytotoxicity against cancer cells while sparing healthy cells .
Table 1: Cytotoxicity of Related Pyrazole Derivatives
| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) | Mechanism of Action |
|---|---|---|---|
| 5f | 5.13 µM | 8.34 µM | Induces apoptosis |
| 5a | 5.00 µM | Not specified | Cell cycle arrest |
Antioxidant and Anti-inflammatory Activities
Molecular docking studies have revealed that pyrazole derivatives possess antioxidant and anti-inflammatory properties. The docking results indicated strong binding affinities to key targets involved in oxidative stress and inflammation pathways. These findings suggest that the compound may be effective in mitigating oxidative damage and inflammatory responses .
The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Evidence from flow cytometry analyses indicates that the compound can trigger apoptosis in cancer cells by disrupting the cell cycle.
- Inhibition of Inflammatory Pathways : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative stress.
Case Studies
A notable study investigated the cytotoxic effects of various pyrazole derivatives on glioma cells, highlighting the effectiveness of compounds similar to (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone in targeting cancerous cells while maintaining safety profiles for normal cells .
特性
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-14(10(2)17-16-9)15(21)20-7-6-11(8-20)23-13-5-4-12(22-3)18-19-13/h4-5,11H,6-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSVXNOTXYIEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














